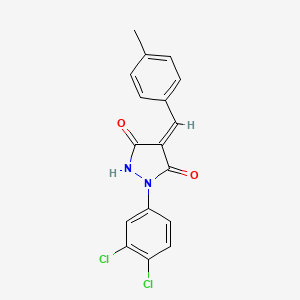![molecular formula C13H10O6 B5889589 3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)
3-[(4-carboxyphenoxy)methyl]-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-carboxyphenoxy)methyl]-2-furoic acid, commonly known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFM-2 is a furoic acid derivative that has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of CFM-2 is not fully understood. However, it has been proposed that CFM-2 exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. CFM-2 has also been shown to inhibit the activity of certain enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CFM-2 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-1β. CFM-2 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, CFM-2 has been shown to exhibit anti-oxidant properties, which may help protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. CFM-2 is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, one limitation of CFM-2 is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on CFM-2. One area of interest is the development of CFM-2 derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of CFM-2 as a therapeutic agent for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of CFM-2 and its potential applications in various fields of scientific research.
Métodos De Síntesis
CFM-2 can be synthesized through a multistep process that involves the condensation of 4-carboxyphenol with 2-furoic acid. The resulting intermediate is then subjected to further reactions, including esterification, hydrolysis, and decarboxylation, to obtain the final product. This synthesis method has been optimized to produce high yields of CFM-2 with high purity.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. CFM-2 has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-[(4-carboxyphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-12(15)8-1-3-10(4-2-8)19-7-9-5-6-18-11(9)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKAFOGXVZJFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=C(OC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5889571.png)

![(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5889581.png)
![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![N-(4-chlorobenzyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5889602.png)
![methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5889611.png)
